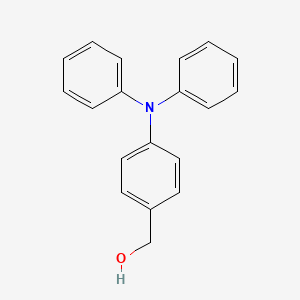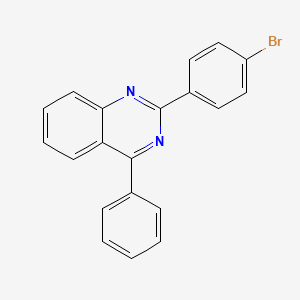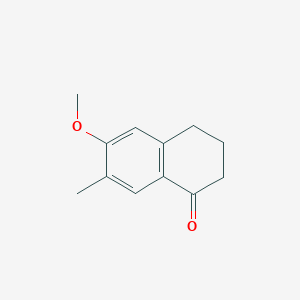
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
概要
説明
6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-methoxy-7-methyl-3,4-dihydronaphthalene-1(2H)-one, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a therapeutic agent, its biochemical and physiological effects, and its ability to be used in laboratory experiments.
科学的研究の応用
Acid-Catalyzed Solvolytic Elimination (Aromatization) of Allylic Ethers and Alcohols
A study investigated the acid-catalyzed solvolysis of a similar compound, highlighting the mechanism leading to the elimination product and emphasizing the stability of carbocations in such reactions, which may provide insights into the reactivity of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one under similar conditions (Jia & Thibblin, 2001).
Selective O-Methyloxime Formation
Research has detailed the selective formation of O-methyloxime derivatives from a structurally related compound, showcasing techniques for achieving specific chemical modifications which could be applied to 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one for potential bioactive molecule development (Collins, Fallon, & Skene, 1994).
Photochemical Formation of Hexahydronaphthalenones
A study on the photochemical reactions leading to hexahydronaphthalenones demonstrates the potential for synthesizing complex naphthalene derivatives, possibly opening pathways for new materials or drug discovery related to 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (Witte & Margaretha, 1999).
Sphingosine-1-Phosphate (S1P) Receptor Agonist Development
The development of a S1P receptor agonist with a dihydronaphthalene core highlights the therapeutic potential of structurally similar compounds in treating autoimmune diseases, suggesting possible pharmacological applications for 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (Kurata et al., 2017).
Synthesis and Chemical Properties Exploration
Various studies have focused on the synthesis, structural characterization, and reaction mechanisms of dihydronaphthalene derivatives, providing a foundation for understanding the chemical behavior and potential applications of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one in areas such as material science, chemical synthesis, and pharmaceutical development (Adachi, 1973), (Berardi et al., 2005).
特性
IUPAC Name |
6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHUXQMUORDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463322 | |
| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
61495-10-1 | |
| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)
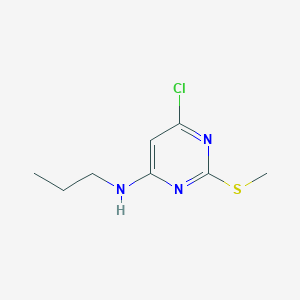
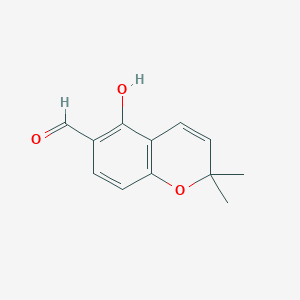
![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)
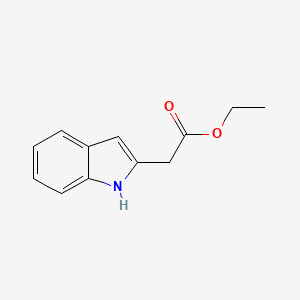
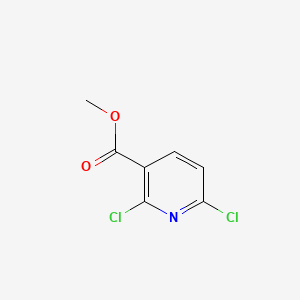
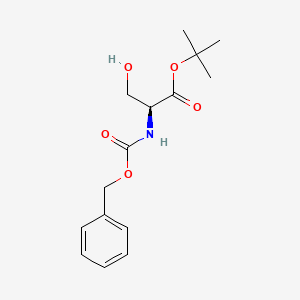
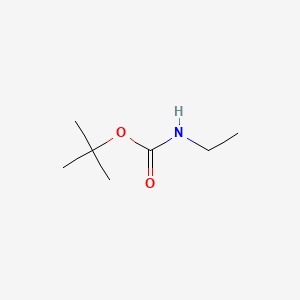
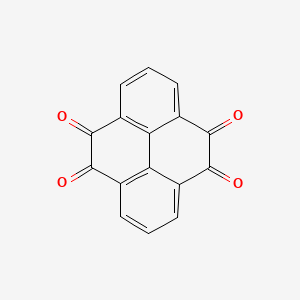
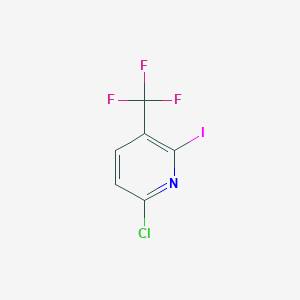
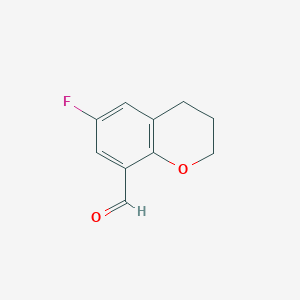
![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
